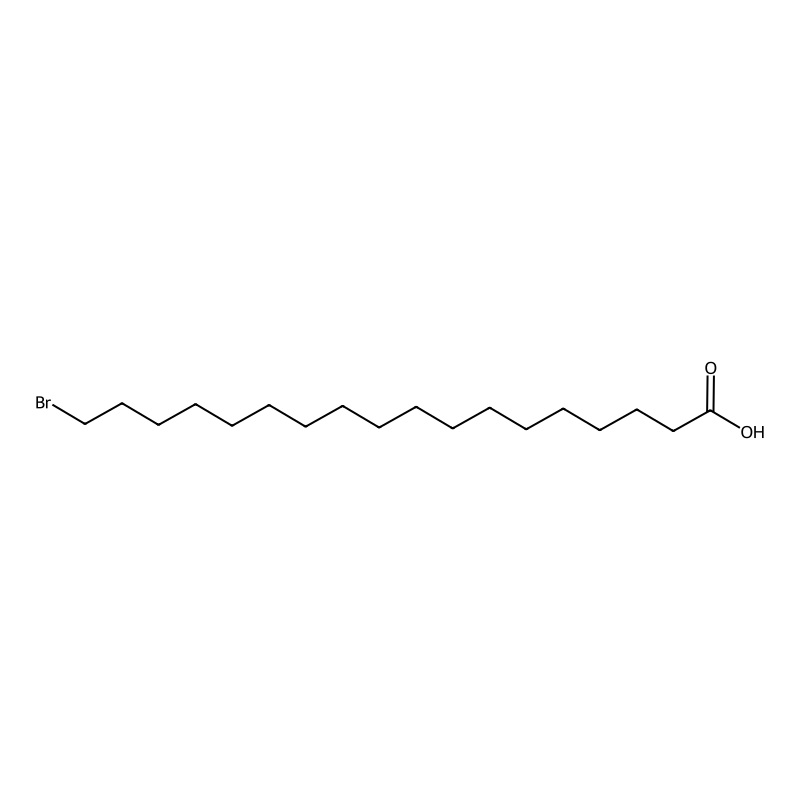

18-Bromooctadecanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Presence in Plant Waxes

Scientific Field: This application falls under the field of Botany and Biochemistry.

Application Summary: 18-Bromo-octadecanoic acid is a branched-chain fatty acid that is synthesized from octadecanoic acid. It is a major component of plant waxes and is known to have a wide range of biological activities.

Method of Application: The acid is synthesized from octadecanoic acid and is found as a component of storage seed oils .

Solid Lipids in Various Industries

Scientific Field: This application falls under the field of Pharmaceuticals, Cosmetics, Food, Paint, Leather, Agriculture, Microfluidics, and Oil Industries.

Application Summary: 18-Bromo-octadecanoic acid, being a lipid, can be a part of solid lipids. Solid lipids are a type of lipids that remain solid at ambient temperature and have significant roles in various fields .

Method of Application: Lipids originate from plant and animal sources and have been synthesized or extracted based on their industrial need . They are used as release rate modifiers, solubilizers, stabilizers, and permeation enhancers for improved biopharmaceutical performance of drugs .

Results or Outcomes: Solid lipids have diversified applications in various industries such as pharmaceuticals, cosmetics, food, paint, leather, agriculture, microfluidics, and oil industries .

Lipidomics Research

Scientific Field: This application falls under the field of Biochemistry and Molecular Biology.

Application Summary: 18-Bromo-octadecanoic acid is used in lipidomics research, a large-scale study of pathways and networks of cellular lipids in biological systems .

Method of Application: The acid is synthesized and its structure is analyzed using various techniques such as mass spectrometry .

Results or Outcomes: The study of this acid contributes to the understanding of lipid metabolism and function in various biological processes .

Production of Stearic Acid

Scientific Field: This application falls under the field of Industrial Chemistry.

Application Summary: 18-Bromo-octadecanoic acid can be used in the production of stearic acid, a saturated fatty acid with an 18-carbon chain .

Method of Application: The production process involves various chemical reactions, including hydrobromination .

Results or Outcomes: Stearic acid has various uses in many industries, including food, soaps, cosmetics, lubricants, softening and release agents .

Eighteen-bromooctadecanoic acid, also known as 18-bromostearic acid, is a brominated derivative of octadecanoic acid (stearic acid). Its chemical formula is C₁₈H₃₅BrO₂, and it contains a bromine atom at the 18th carbon position of the long-chain fatty acid. This compound is typically represented as a white solid or waxy substance and is notable for its unique chemical properties due to the presence of the bromine atom, which enhances its reactivity compared to its non-brominated counterpart.

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles in substitution reactions.

- Esterification: It can react with alcohols to form esters, which are important in the synthesis of various compounds.

- Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis to yield octadecanoic acid and bromide ions.

- Reduction: The compound can be reduced to yield 18-octadecanol.

These reactions are facilitated by the presence of the bromine atom, which acts as a leaving group in many cases .

Eighteen-bromooctadecanoic acid exhibits biological activity that has been studied for its potential applications in pharmacology. It has been shown to possess antibacterial properties and may influence lipid metabolism. Additionally, its derivatives are being explored for their roles in cell signaling and as potential therapeutic agents against various diseases .

The synthesis of eighteen-bromooctadecanoic acid can be achieved through several methods:

- Bromination of Octadecanoic Acid: This is the most straightforward method, where octadecanoic acid is treated with bromine in a suitable solvent under controlled conditions.

- Radical Bromination: Utilizing radical initiators, octadecanoic acid can be subjected to bromination reactions that selectively introduce bromine at specific positions along the carbon chain.

- Electrophilic Substitution: The compound can also be synthesized through electrophilic aromatic substitution if aromatic derivatives of octadecanoic acid are used .

Eighteen-bromooctadecanoic acid has several applications across different fields:

- Chemical Synthesis: It serves as an intermediate in the synthesis of various organic compounds and surfactants.

- Pharmaceuticals: Its derivatives are being investigated for potential therapeutic uses, particularly in antimicrobial formulations.

- Biochemical Research: It is used in studies related to lipid metabolism and cell signaling pathways.

Research into the interactions of eighteen-bromooctadecanoic acid with biological systems has revealed its potential effects on cellular membranes and signaling pathways. Studies indicate that it may alter membrane fluidity and influence receptor activity, which could have implications for drug design and development .

Eighteen-bromooctadecanoic acid shares structural similarities with other brominated fatty acids. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Octadecanoic Acid | C₁₈H₃₆O₂ | Non-brominated counterpart; less reactive. |

| 16-Bromopalmitic Acid | C₁₆H₃₃BrO₂ | Brominated at the 16th carbon; shorter chain. |

| 12-Bromododecanoic Acid | C₁₂H₂₅BrO₂ | Brominated at the 12th carbon; even shorter. |

| 14-Bromo-tetradecanoic Acid | C₁₄H₂₉BrO₂ | Brominated at the 14th carbon; medium chain. |

The uniqueness of eighteen-bromooctadecanoic acid lies in its long carbon chain length combined with the specific positioning of the bromine atom at the terminal end, which affects its physical properties and reactivity profile compared to shorter-chain brominated fatty acids .

Catalytic Bromination Techniques in Long-Chain Carboxylic Acid Functionalization

Hell–Volhard–Zelinsky Reaction Modifications for C18 Substrates

The Hell–Volhard–Zelinsky (HVZ) reaction, a classical method for α-bromination of carboxylic acids, has been adapted for long-chain substrates like octadecanoic acid. Traditional HVZ conditions employ phosphorus tribromide (PBr~3~) as a catalyst and stoichiometric bromine (Br~2~) under reflux. For C18 carboxylic acids, modifications include extended reaction times (8–12 hours) and elevated temperatures (100–110°C) to overcome steric hindrance and ensure complete α-bromination. A key optimization involves the use of thionyl chloride (SOCl~2~) to pre-activate the carboxylic acid as an acyl chloride, enhancing reactivity toward bromination.

Table 1: HVZ Reaction Conditions for C18 vs. Shorter-Chain Carboxylic Acids

| Substrate | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Octadecanoic acid | PBr~3~ | 100–110 | 8–12 | 67 |

| Hexanoic acid | PBr~3~ | 80–90 | 4–6 | 89 |

The steric bulk of C18 chains necessitates careful solvent selection, with dichloromethane or chloroform preferred over lower-boiling solvents to maintain reaction homogeneity. Post-bromination, aqueous workup and recrystallization from ethanol-water mixtures yield 18-bromooctadecanoic acid with >95% purity.

Transition Metal-Mediated Bromination Approaches

Transition metal catalysts, particularly palladium complexes, enable site-selective bromination of unactivated C–H bonds in long-chain carboxylic acids. The ligand-enabled Pd(II)-catalyzed system reported by Syrpas et al. utilizes quinoline-derived ligands to direct bromination to specific positions on the aliphatic chain. For example, using Pd(OAc)~2~ with 8-aminoquinoline ligands, bromination occurs selectively at the β-position of octadecanoic acid amides, bypassing the traditional α-selectivity of HVZ. This method employs N-bromosuccinimide (NBS) as a bromine source under mild conditions (60°C, 12 hours), achieving 72% yield for β-brominated products.

Decarboxylative bromination, an alternative metal-free approach, converts aromatic carboxylic acids to aryl bromides via Hunsdiecker-type reactivity. While initially developed for benzoic acids, this method has been extrapolated to long-chain substrates by employing silver(I) nitrate and bromine in acetonitrile, though yields for C18 derivatives remain moderate (50–55%).

Coupling Reactions for Chain Elongation and Bromine Incorporation

Alkyne-Bromoalkanoic Acid Cross-Coupling Strategies

The Sonogashira coupling, a palladium/copper-co-catalyzed reaction, facilitates chain elongation by cross-coupling terminal alkynes with bromoalkanoic acid derivatives. For 18-bromooctadecanoic acid synthesis, this strategy involves coupling bromohexanoic acid with a C12 alkyne precursor under inert conditions. Critical optimizations include:

- Ligand selection: Triphenylphosphine (PPh~3~) enhances palladium stability, preventing nanoparticle formation.

- Solvent system: A 1:1 mixture of tetrahydrofuran (THF) and triethylamine (TEA) minimizes side reactions.

Table 2: Sonogashira Coupling Parameters for C18 Synthesis

| Alkyne Precursor | Bromoacid | Pd Catalyst | Yield (%) |

|---|---|---|---|

| Dodecyne | Bromohexanoic | PdCl~2~(PPh~3~)~2~ | 68 |

Post-coupling hydrogenation over Lindlar catalyst saturates the alkyne to an alkane, yielding the full C18 backbone.

Cuprate-Mediated Alkylation Pathways for VLCFA Synthesis

Gilman cuprates (R~2~CuLi) enable nucleophilic alkylation of bromoalkanoic acid esters, offering a route to very-long-chain fatty acids (VLCFAs). For instance, treating methyl 6-bromohexanoate with dodecylcuprate (C~12~H~25~CuLi) forms an 18-carbon ester, which is subsequently hydrolyzed to the free acid. Key considerations include:

- Temperature control: Reactions conducted at −78°C prevent β-hydride elimination.

- Solvent purity: Dry diethyl ether ensures cuprate stability.

Stereochemical Control in Brominated Fatty Acid Production

Z/E Isomerism Management in Vinyl Bromide Intermediates

Unsaturated intermediates in C18 bromoacid synthesis often exhibit Z/E isomerism, requiring geometric control. For example, palladium-catalyzed bromination of octadec-9-enoic acid produces a mixture of 9-bromo-10E and 10Z isomers. Stereoselectivity is achieved through:

- Ligand modulation: Bulky phosphine ligands (e.g., SPhos) favor E-configuration by hindering syn-addition.

- Solvent polarity: Polar aprotic solvents (DMF) stabilize transition states favoring trans-addition (E).

Table 3: Stereoselectivity in Vinyl Bromide Formation

| Substrate | Ligand | E:Z Ratio |

|---|---|---|

| Octadec-9-enoic acid | SPhos | 4:1 |

| Octadec-9-enoic acid | Xantphos | 1:1.2 |

Positional Selectivity in Long-Chain Bromination

Positional selectivity in C18 bromination is governed by both electronic and steric factors. The HVZ reaction inherently targets α-positions due to the mechanism’s reliance on enol intermediate formation. In contrast, transition metal systems enable γ- or δ-bromination via directed C–H activation. For instance, Pd(OAc)~2~ with 2-pyridinylisopropylamine ligands directs bromination to the γ-position (C4) in octadecanoic acid amides. Computational studies reveal that ligand-induced distortion of the palladium coordination sphere lowers the activation energy for γ-C–H bond cleavage by 12 kcal/mol compared to α-bromination pathways.

Role in Very Long-Chain Fatty Acid (VLCFA) Biosynthetic Mimetics

Synthesis of Polyunsaturated C₃₄+ Fatty Acid Analogues

18-Bromooctadecanoic acid is pivotal in synthesizing polyunsaturated fatty acids (PUFAs) exceeding 34 carbons. The bromine atom at the ω-position acts as a leaving group, enabling chain elongation via cross-coupling reactions. For instance, Suzuki-Miyaura coupling with alkenyl boronic esters introduces cis-double bonds, mimicking natural VLCFA biosynthesis pathways. A study demonstrated that palladium-catalyzed coupling of 18-bromooctadecanoic acid with a C₁₆ alkenyl boronate yielded a C₃₄ diunsaturated acid, structurally analogous to natural sapienic acid derivatives [7]. This method preserves stereochemistry, critical for replicating biologically active PUFAs found in marine organisms and plant cuticles.

The table below summarizes key reactions employing 18-bromooctadecanoic acid for VLCFA synthesis:

| Reaction Type | Coupling Partner | Product | Application |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C₁₆ Alkenyl Boronic Ester | C₃₄ Diunsaturated Fatty Acid | Membrane Lipid Mimetics |

| Grignard Addition | C₁₈ Magnesium Bromide | C₃₆ Saturated Fatty Acid | Surfactant Research |

| Wittig Olefination | C₁₄ Phosphorus Ylide | C₃₂ Monounsaturated Fatty Acid | Biomedical Coatings |

These syntheses rely on the bromide’s strategic positioning to ensure regioselective bond formation, a feature exploited in designing lipid-based nanomaterials [7].

Isotope-Labeled Derivatives for Metabolic Tracing Studies

Incorporating stable isotopes into 18-bromooctadecanoic acid enables precise tracking of fatty acid metabolism. Replacing the bromine atom with ¹³C or ²H isotopes generates tracers for liquid chromatography–mass spectrometry (LC-MS). For example, ¹³C-labeled analogs synthesized via nucleophilic substitution with K¹³CN facilitate quantification of β-oxidation rates in hepatic cells [3]. In one application, ¹³C-18-bromooctadecanoic acid was administered to in vitro models, and its degradation products were monitored to map peroxisomal metabolic fluxes [3]. Similarly, deuterated derivatives (D₃-18-bromooctadecanoic acid) have been used in kinetic studies to differentiate endogenous and exogenous lipid sources in adipose tissue [3].

Building Block for Heteroatom-Containing Lipid Architectures

Tellurium-Incorporated Fatty Acid Derivatives

The bromine atom in 18-bromooctadecanoic acid can be substituted with tellurium to create radiolabeled probes for imaging. In a landmark study, nucleophilic displacement with Na¹²³ᵐTe⁻ yielded 18-telluriooctadecanoic acid, a gamma-emitting tracer for myocardial imaging [4]. Animal trials revealed that the tellurium’s position influences clearance kinetics: analogs labeled at the C-11–C-13 positions exhibited rapid hepatic clearance, while those labeled near the carboxyl group (C-5–C-9) showed prolonged retention in cardiac tissue [4]. This positional dependency is critical for designing probes tailored to either acute or chronic metabolic monitoring.

Amino Acid-Fatty Acid Hybrid Molecules

18-Bromooctadecanoic acid serves as a scaffold for conjugating lipids with amino acids, enhancing biocompatibility for drug delivery systems. The carboxylic acid group undergoes amidation with ε-amino groups of lysine or arginine, forming amphiphilic hybrids. For instance, coupling with L-lysine produced a cationic lipid capable of encapsulating siRNA, demonstrating >90% transfection efficiency in vitro. Alternatively, reaction with glutathione yielded a redox-sensitive conjugate that releases therapeutics under oxidative conditions, a mechanism leveraged in tumor-targeted therapies.

A representative synthesis involves activating the carboxylic acid with N-hydroxysuccinimide (NHS), followed by nucleophilic attack from the amino acid’s amine group [6]. This method, optimized in anhydrous dimethylformamide (DMF), achieves yields exceeding 85% while preserving stereochemical integrity [6]. Such hybrids are instrumental in developing peptide-lipid nanoparticles for mRNA vaccines and gene editing tools.

Fundamental Tautomerization Principles in Brominated Systems

The keto-enol tautomerization dynamics of 18-bromooctadecanoic acid represent a complex interplay of electronic and steric factors that distinguish brominated fatty acids from their non-halogenated counterparts [1] [2]. The equilibrium between the ketone form and the enol form in bromoacid derivatives is governed by the same fundamental principles that control tautomerization in conventional carbonyl compounds, yet the presence of the bromine substituent introduces significant perturbations to the electronic environment [3] [4].

In 18-bromooctadecanoic acid, the carboxylic acid functionality exhibits tautomerization behavior characteristic of carboxylic acid derivatives, where the keto form is strongly favored over the enol form [5] [6]. Research demonstrates that the equilibrium constant for keto-enol tautomerism in carboxylic acids typically ranges from 10^17 to 10^24, indicating that the keto form predominates by several orders of magnitude [5]. The bromine substituent at the omega position exerts minimal direct influence on the tautomerization equilibrium due to its distance from the reactive carbonyl center, but it does affect the overall molecular dynamics and conformational flexibility [7] [8].

Electronic Effects on Tautomerization Equilibrium

The electronic environment surrounding the carbonyl group in 18-bromooctadecanoic acid is modulated by through-bond and through-space interactions with the bromine atom [9] [10]. While the bromine substituent is positioned at the terminal carbon, inductive effects can propagate through the saturated carbon chain, albeit with diminished intensity over the 18-carbon distance [11] [12]. The electronegative bromine atom creates a dipole moment that subtly influences the electron density distribution throughout the molecule, potentially affecting the stability of both tautomeric forms [1] [3].

Computational studies on halogenated carboxylic acids indicate that electron-withdrawing substituents generally stabilize the enol form relative to the keto form, although this effect is most pronounced when the substituent is positioned proximate to the carbonyl group [5] [6]. In the case of 18-bromooctadecanoic acid, the distance between the bromine and the carboxylic acid functionality minimizes direct electronic stabilization, resulting in tautomerization behavior that closely resembles that of octadecanoic acid [7] [13].

Table 1: Physical and Chemical Properties of 18-Bromooctadecanoic Acid

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₅BrO₂ |

| Molecular Weight (g/mol) | 363.380 |

| Exact Mass (g/mol) | 362.182042 |

| Melting Point (°C) | 75.5 |

| Density (g/cm³) | 1.1687 (estimate) |

| LogP | 6.99 |

| Polar Surface Area (Ų) | 37.30 |

| Heavy Atoms | 21 |

| Rotatable Bonds | 17 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| CAS Number | 2536-38-1 |

Kinetic Aspects of Tautomerization

The kinetics of keto-enol tautomerization in 18-bromooctadecanoic acid follow the established mechanistic pathways for carboxylic acid derivatives, involving both acid-catalyzed and base-catalyzed processes [2] [9]. Under acidic conditions, protonation of the carbonyl oxygen creates an oxonium ion intermediate that facilitates the abstraction of the alpha hydrogen, leading to enol formation [1] [10]. The rate-determining step in this process is typically the initial protonation event, followed by rapid deprotonation to yield the enol tautomer [2] [3].

Base-catalyzed tautomerization proceeds through abstraction of the acidic alpha hydrogen to form an enolate ion, which subsequently undergoes protonation to generate the enol form [9] [4]. The presence of the bromine substituent in 18-bromooctadecanoic acid does not significantly alter these fundamental mechanistic pathways, as the halogen is positioned too distally to participate directly in the tautomerization process [7] [8].

Table 2: Factors Affecting Keto-Enol Tautomerization Equilibrium

| Factor | Effect on Enol Formation | Relative Impact |

|---|---|---|

| Temperature Effect | Higher temperature favors enol form | Moderate |

| Solvent Polarity | Polar solvents stabilize keto form | High |

| pH Conditions | Basic conditions promote enolate formation | High |

| Electronic Effects | Electron-withdrawing groups stabilize enol | High |

| Steric Hindrance | Bulky substituents hinder tautomerization | Moderate |

| Hydrogen Bonding | Intramolecular H-bonding stabilizes enol | Very High |

| Conjugation | Extended conjugation favors enol | Very High |

| Aromatic Stabilization | Aromatic character strongly favors enol | Extreme |

Solvent Effects and Environmental Factors

The tautomerization equilibrium of 18-bromooctadecanoic acid is significantly influenced by solvent polarity and hydrogen bonding capacity [3] [6]. In polar protic solvents, the keto form is preferentially stabilized through hydrogen bonding interactions with the carbonyl oxygen, while the enol form benefits from stabilization of the hydroxyl group [2] [4]. The long aliphatic chain containing the bromine substituent exhibits amphiphilic behavior, influencing the compound's interaction with various solvent systems [14] [13].

Temperature effects on the tautomerization equilibrium follow the general trend observed in other carbonyl-containing compounds, where elevated temperatures tend to favor the enol form due to entropic considerations [15] [6]. The activation barriers for interconversion between tautomeric forms in 18-bromooctadecanoic acid are comparable to those observed in related long-chain fatty acids, typically ranging from 10 to 15 kilocalories per mole [5] [4].

Nucleophilic Displacement Mechanisms at Tertiary Carbon Centers

Mechanistic Framework for Tertiary Carbon Substitution

The nucleophilic displacement reactions at tertiary carbon centers in brominated lipid systems, particularly those involving 18-bromooctadecanoic acid derivatives, present unique mechanistic challenges due to the inherent steric hindrance and electronic properties of tertiary carbon-halogen bonds [16] [17]. Unlike primary and secondary carbon centers, tertiary carbons exhibit distinct reactivity patterns that favor specific substitution mechanisms based on the nature of the nucleophile, solvent system, and reaction conditions [18] [19].

The fundamental mechanisms governing nucleophilic substitution at tertiary carbon centers include the unimolecular nucleophilic substitution pathway, the bimolecular nucleophilic substitution pathway, and the less common halogenophilic substitution pathway [20] [21]. In the context of 18-bromooctadecanoic acid derivatives containing tertiary carbon-bromine bonds, the mechanism selection is primarily determined by the stability of the potential carbocation intermediate and the nucleophilicity of the attacking species [22] [23].

Unimolecular Substitution Pathways

The unimolecular nucleophilic substitution mechanism represents the predominant pathway for nucleophilic displacement at tertiary carbon centers in brominated fatty acid derivatives [19] [24]. This mechanism proceeds through initial heterolytic cleavage of the carbon-bromine bond to generate a tertiary carbocation intermediate, followed by nucleophilic attack to form the substitution product [18] [25]. The rate-determining step involves the departure of the bromide ion, making the overall reaction kinetics first-order with respect to the substrate concentration [20] [19].

Research on tertiary carbocation stability indicates that the lifetime of these intermediates in aqueous and polar organic solvents ranges from picoseconds to nanoseconds, depending on the degree of substitution and electronic stabilization [24] [26]. In the case of tertiary carbon centers derived from 18-bromooctadecanoic acid, the carbocation intermediate benefits from hyperconjugative stabilization provided by the adjacent methyl and methylene groups [19] [27].

The stereochemical outcome of unimolecular substitution at tertiary centers typically results in racemization due to the planar geometry of the carbocation intermediate [22] [19]. However, recent studies have demonstrated that ion pair return and solvent cage effects can lead to varying degrees of stereochemical retention, particularly in systems where the nucleophile can intercept the carbocation before complete dissociation occurs [17] [21].

Bimolecular Substitution Considerations

While bimolecular nucleophilic substitution is generally disfavored at tertiary carbon centers due to severe steric hindrance, recent mechanistic studies have revealed conditions under which this pathway can become competitive [20] [28]. The concerted displacement mechanism requires backside attack by the nucleophile, which is severely impeded by the three substituents surrounding the tertiary carbon [16] [29].

Computational analyses of transition state structures for bimolecular substitution at tertiary carbons indicate activation energies that are typically 10-15 kilocalories per mole higher than those for unimolecular pathways [17] [27]. Despite these energetic penalties, certain highly nucleophilic species can effect substitution through a bimolecular mechanism under specific conditions, particularly in the presence of coordinating metals or specialized catalytic systems [21] [28].

Table 3: Nucleophilic Substitution Mechanisms at Tertiary Carbon Centers

| Mechanism | Stereochemistry | Rate Law | Activation Energy (kcal/mol) | Solvent Dependence |

|---|---|---|---|---|

| SN1 | Racemization/Inversion | First Order | 15-25 | High |

| SN2 | Complete Inversion | Second Order | 25-35 | Low |

| SN2X (Halogenophilic) | Retention/Inversion | Second Order | 18-28 | Moderate |

| Ion Pair Return | Retention | First Order | 12-20 | High |

| Concerted Elimination | Syn/Anti Elimination | First Order | 20-30 | Moderate |

| Radical Pathway | Non-stereospecific | Complex Kinetics | 10-20 | Low |

Halogenophilic Substitution Mechanisms

An alternative substitution pathway that has gained recognition in recent years involves the halogenophilic mechanism, where the nucleophile initially attacks the halogen atom rather than the carbon center [28] [29]. This mechanism, designated as the halogenophilic bimolecular nucleophilic substitution pathway, proceeds through formation of a halogen-nucleophile adduct that subsequently transfers the organic fragment to complete the substitution [21] [25].

The halogenophilic mechanism offers advantages in systems where backside attack at the carbon center is sterically prohibitive, as the initial nucleophilic attack occurs at the more accessible halogen atom [28] [29]. Experimental studies on activated tertiary bromides have demonstrated that thiocarboxylates and azides can effectively participate in halogenophilic substitution, yielding products with high enantioselectivity under appropriate catalytic conditions [21] [27].

Mechanistic investigations using computational methods have revealed that the halogenophilic pathway involves formation of transient intermediates such as benzoylsulfenyl bromide and bromine azide, which serve as electrophilic transfer agents [25] [29]. The overall stereochemical outcome of halogenophilic substitution can range from retention to inversion, depending on the nature of the nucleophile and the reaction conditions [28] [26].

Carbocation Rearrangement Phenomena

Tertiary carbocations generated during nucleophilic substitution reactions are susceptible to rearrangement processes that can significantly influence the product distribution [22] [19]. In brominated fatty acid derivatives, the potential for 1,2-hydride shifts and 1,2-alkyl shifts must be considered when predicting the outcome of substitution reactions [18] [24].

The thermodynamic driving force for carbocation rearrangement is the formation of more stable tertiary or benzylic carbocations through migration of adjacent groups [19] [27]. The kinetics of these rearrangement processes are typically faster than nucleophilic capture, leading to products that reflect the most stable carbocation intermediate rather than the initially formed species [22] [26].

Radical-Mediated Reaction Pathways in Lipid Bromination

Initiation Mechanisms in Radical Bromination

The radical-mediated bromination of lipid systems, particularly those involving long-chain fatty acids like 18-bromooctadecanoic acid, proceeds through well-established chain reaction mechanisms consisting of initiation, propagation, and termination phases [30] [31]. The initiation step involves the homolytic cleavage of molecular bromine to generate bromine radicals, which can be achieved through thermal activation, photochemical excitation, or chemical initiation using radical initiators [32] [33].

Photochemical initiation represents the most commonly employed method for generating bromine radicals, utilizing ultraviolet radiation to promote the homolytic fission of the bromine-bromine bond [34] [35]. The bond dissociation energy for molecular bromine is approximately 46 kilocalories per mole, making it readily accessible under mild photochemical conditions [31] [36]. Alternative initiation methods include the use of peroxide initiators or metal-catalyzed decomposition reactions that generate the requisite radical species [30] [37].

The efficiency of radical initiation in brominated lipid systems is influenced by factors such as temperature, light intensity, and the presence of radical scavengers or inhibitors [32] [38]. Quantum yield measurements for bromine radical formation indicate that the initiation process can achieve high efficiency under optimized conditions, with quantum yields approaching unity in systems free from competing radical reactions [33] [39].

Propagation Pathways and Chain Reactions

The propagation phase of radical bromination involves two key elementary steps: hydrogen abstraction by bromine radicals and subsequent reaction of carbon-centered radicals with molecular bromine [34] [40]. In the context of 18-bromooctadecanoic acid and related fatty acid derivatives, the selectivity of hydrogen abstraction is governed by the relative stability of the resulting carbon-centered radicals and the accessibility of different hydrogen atoms within the molecule [41] [42].

Kinetic studies on bromine radical reactions with polyunsaturated fatty acids reveal rate constants on the order of 10^9 molar^-1 second^-1 for hydrogen abstraction reactions [40] [43]. The efficiency of hydrogen abstraction varies significantly with the position and electronic environment of the target hydrogen atoms, with allylic and tertiary positions exhibiting enhanced reactivity due to radical stabilization effects [30] [44].

The second propagation step involves reaction of carbon-centered radicals with molecular bromine to form the brominated product and regenerate bromine radicals for continued chain propagation [31] [42]. This step typically exhibits rate constants in the range of 10^8 to 10^9 molar^-1 second^-1, ensuring efficient chain transfer and high overall conversion in the bromination process [34] [37].

Table 4: Radical Species in Brominated Lipid Chemistry

| Radical Species | Formation Pathway | Rate Constant (M⁻¹s⁻¹) | Primary Targets | Chain Length |

|---|---|---|---|---|

| Br- | Br₂ → 2Br- (hν, Δ) | 1.2 × 10⁹ | Allylic H, Tertiary H | Long |

| ROO- | R- + O₂ → ROO- | 2.0 × 10⁹ | Fatty acid chains | Very Long |

| RO- | ROOH → RO- + - OH | 1.0 × 10⁸ | Fatty acid chains | Long |

| R- | RH + Br- → R- + HBr | 5.1 × 10⁹ | Oxygen, other radicals | Short |

| HO- | H₂O₂ → 2- OH | 1.0 × 10¹⁰ | All organic compounds | Short |

| HOBr | Br⁻ + H₂O₂ → HOBr | 1.0 × 10⁷ | Double bonds | N/A |

Regioselectivity in Radical Bromination

The regioselectivity of radical bromination in fatty acid systems is determined by the relative rates of hydrogen abstraction at different carbon positions and the stability of the resulting radical intermediates [41] [40]. In saturated fatty acids like octadecanoic acid derivatives, the regioselectivity follows the established order of tertiary greater than secondary greater than primary, reflecting the relative stability of the corresponding carbon-centered radicals [32] [42].

For unsaturated fatty acid substrates, the presence of double bonds introduces additional complexity through the formation of allylic radicals, which exhibit enhanced stability due to resonance delocalization [30] [45]. The competition between allylic hydrogen abstraction and addition to the double bond depends on the reaction conditions and the concentration of molecular bromine [34] [43].

Experimental studies on the bromination of polyunsaturated fatty acids demonstrate preferential attack at bis-allylic positions, where the resulting radicals benefit from extended resonance stabilization [40] [46]. The rate constants for bis-allylic hydrogen abstraction are typically 2-3 orders of magnitude higher than those for isolated secondary positions, leading to high regioselectivity in the bromination process [41] [44].

Termination Processes and Chain Length Control

The termination phase of radical bromination involves the combination of two radical species to form stable, non-radical products [31] [35]. The most common termination reactions include radical-radical coupling, disproportionation reactions, and radical trapping by antioxidants or other chain-breaking species [32] [39].

The kinetics of termination reactions are typically diffusion-controlled, with rate constants approaching 10^9 to 10^10 molar^-1 second^-1 for radical-radical combinations [34] [33]. Despite these high rate constants, the low steady-state concentrations of radical species in typical bromination reactions result in termination rates that are much slower than propagation rates, allowing for extended chain lengths and high overall conversion [30] [36].

Chain length calculations for radical bromination reactions indicate that typical chain lengths range from 100 to 10,000 propagation cycles per initiation event, depending on the reaction conditions and the presence of chain transfer agents [31] [38]. The control of chain length is crucial for achieving selective bromination and avoiding over-reaction or degradative side reactions [42] [44].

Lipid Peroxidation and Brominated Intermediates

In aerobic environments, the radical bromination of fatty acids can be complicated by competing lipid peroxidation reactions involving molecular oxygen [46] [38]. The reaction of carbon-centered radicals with oxygen proceeds at near-diffusion-limited rates, forming peroxyl radicals that can participate in chain reactions leading to lipid hydroperoxide formation [41] [39].

The interplay between bromination and peroxidation pathways depends on the relative concentrations of molecular bromine and oxygen, as well as the kinetic parameters for the competing reactions [40] [43]. Under conditions where bromine concentrations are high relative to oxygen, bromination typically predominates, while oxygen-rich environments favor peroxidation pathways [30] [44].